3-{[(2-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide
Overview
Description
3-{[(2-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a dimethylbenzamide moiety.
Preparation Methods
The synthesis of 3-{[(2-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide involves several steps:
Starting Materials: The synthesis begins with 3-methyl-2-nitrobenzoic acid methyl ester and methylamine.
Reduction: The nitro group is reduced to an amino group using iron powder and acid in water.
Chemical Reactions Analysis
3-{[(2-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the chlorophenoxy group, to form various substituted derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: The compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of certain insecticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-{[(2-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide can be compared with similar compounds such as:
4-Chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid: This compound is a selective TRPM4 inhibitor and has different biological activities.
2-{[(4-chlorophenoxy)acetyl]amino}-N,N-dimethylbenzamide: Another structurally similar compound with distinct properties and applications.
These comparisons highlight the unique structural and functional aspects of this compound, making it valuable in various scientific and industrial contexts.
Properties
IUPAC Name |
3-[[2-(2-chlorophenoxy)acetyl]amino]-N,N-dimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-20(2)17(22)12-6-5-7-13(10-12)19-16(21)11-23-15-9-4-3-8-14(15)18/h3-10H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQQLDVOMGWAPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.